

Comparative Guide to Cyclopropyl-Substituted Pyridine Kinase Inhibitors: SAR Analysis

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Compound of Interest

Compound Name: 3-Cyclopropyl-2-fluoropyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cyclopropyl-substituted pyridine kinase inhibitors, focusing on their structure-activity relationships (SAR). The inclusion of a cyclopropyl group can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes associated signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery.

Data Presentation: SAR of Cyclopropyl-Substituted Pyridine Kinase Inhibitors

The following tables summarize the structure-activity relationships of cyclopropyl-substituted pyridine derivatives targeting two important kinases: Transforming Growth Factor- β Type I Receptor (ALK5) and Tyrosine Kinase 2 (TYK2).

Table 1: SAR of 4-((1-cyclopropyl-1H-pyrazol-4-yl)oxy)pyridine Derivatives as ALK5 Inhibitors

Compound	R	ALK5 IC50 (nM)[1]
1a	-H	15.6
1b	-CH ₃	8.9
1c	-F	12.3
1d	-Cl	10.1
1e	-OCH ₃	25.4
1f	-CF ₃	7.8

Data extracted from a study on novel ALK5 inhibitors, highlighting the impact of substitutions on the pyridine ring.[1]

Table 2: SAR of Pyridine Derivatives as TYK2 JH2 Domain Binders

Compound	R1	R2	TYK2 JH2 Binding IC50 (nM)[2]
2a	H	cyclopropyl	5.2
2b	F	cyclopropyl	3.1
2c	Cl	cyclopropyl	4.5
2d	H	ethyl	25.8
2e	H	isopropyl	42.1
2f	H	H	>1000

Data from a study on selective TYK2 inhibitors, demonstrating the importance of the cyclopropyl group for binding to the pseudokinase (JH2) domain.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ALK5 Kinase Inhibition Assay (LanthaScreen™ Kinase Assay)

This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 kinase.

Materials:

- Recombinant human ALK5 enzyme
- LanthaScreen™ Tb-anti-pSMAD2 antibody
- Fluorescein-labeled SMAD2 substrate
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compounds dissolved in DMSO

Procedure:

- Prepare a serial dilution of the test compounds in DMSO.
- In a 384-well plate, add the test compound, recombinant ALK5 enzyme, and the fluorescein-labeled SMAD2 substrate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding a solution containing EDTA and the LanthaScreen™ Tb-anti-pSMAD2 antibody.
- Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

- Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a plate reader. The signal is proportional to the amount of phosphorylated substrate.
- Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TYK2 JH2 Domain Binding Assay (Fluorescence Polarization)

This assay quantifies the binding affinity of inhibitors to the isolated TYK2 pseudokinase (JH2) domain.

Materials:

- Recombinant human TYK2 JH2 domain
- Fluorescently labeled tracer ligand that binds to the TYK2 JH2 domain
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
- Test compounds dissolved in DMSO

Procedure:

- Prepare a serial dilution of the test compounds in DMSO.
- In a black, low-volume 384-well plate, add the test compound, the fluorescently labeled tracer, and the recombinant TYK2 JH2 protein.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
- Measure the fluorescence polarization (FP) of the samples using a plate reader equipped with polarizing filters.
- In the absence of a competing inhibitor, the tracer binds to the protein, resulting in a high FP value. In the presence of an inhibitor, the tracer is displaced, leading to a decrease in the FP value.

- Calculate the IC₅₀ values from the competition binding curves.

Cell-Based TGF- β Induced SMAD2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the TGF- β signaling pathway in a cellular context by measuring the phosphorylation of SMAD2.

Materials:

- A suitable cell line (e.g., HaCaT or A549)
- Cell culture medium and supplements
- Recombinant human TGF- β 1
- Test compounds dissolved in DMSO
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-SMAD2 (pSMAD2) and anti-total SMAD2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

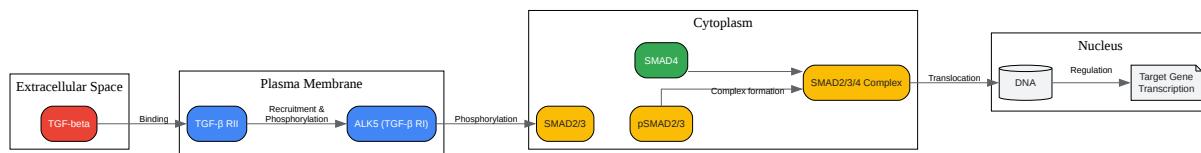
- Seed cells in multi-well plates and allow them to adhere overnight.
- Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
- Stimulate the cells with TGF- β 1 (e.g., 5 ng/mL) for 30-60 minutes to induce SMAD2 phosphorylation.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with the primary antibody against pSMAD2.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the chemiluminescent signal and quantify the band intensities.
- Normalize the pSMAD2 signal to the total SMAD2 signal to account for loading differences.
- Determine the IC₅₀ value by plotting the percentage of inhibition of SMAD2 phosphorylation against the inhibitor concentration.

Mandatory Visualizations

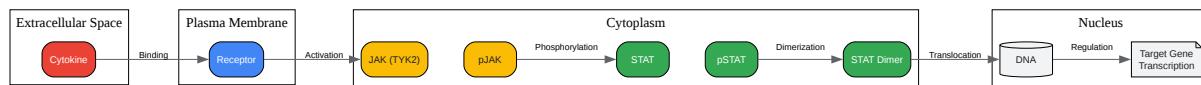
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for kinase inhibitor screening.



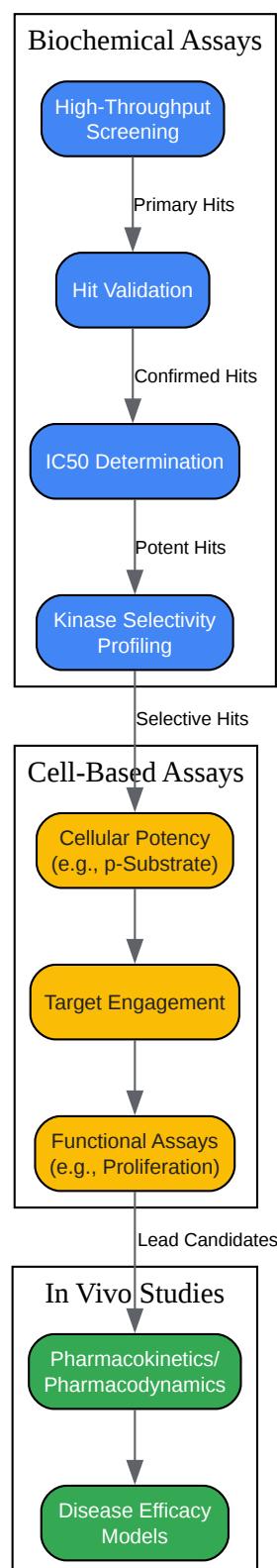
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Caption: TGF-β Signaling Pathway.



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Caption: JAK-STAT Signaling Pathway.



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Caption: Kinase Inhibitor Screening Workflow.

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References

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